![molecular formula C15H12O B15069104 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl structure with a vinyl group and an aldehyde group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 2’-Vinyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Vinyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
- 2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde
- 2’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde
- 2’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde
Comparison: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The vinyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H12O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(2-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h2-11H,1H2 |
InChI-Schlüssel |
XBHHMTWEVYUGQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


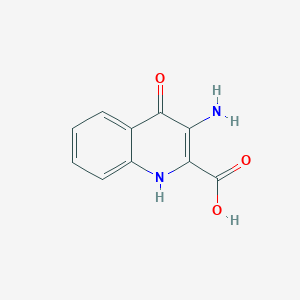
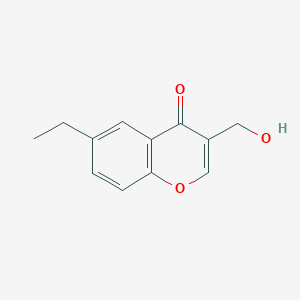
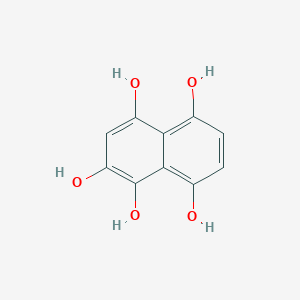
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)


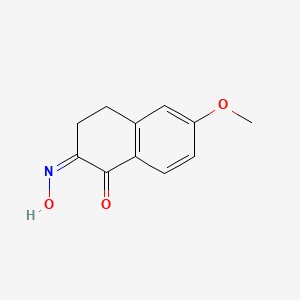
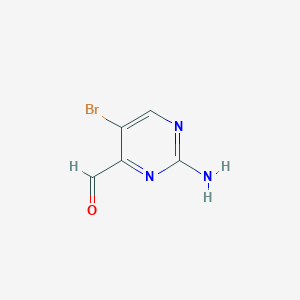
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
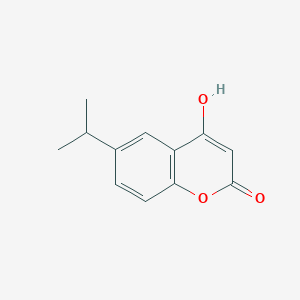
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
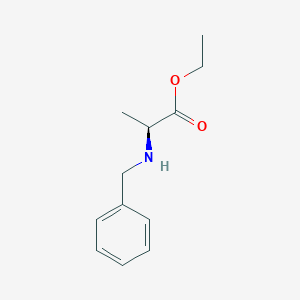
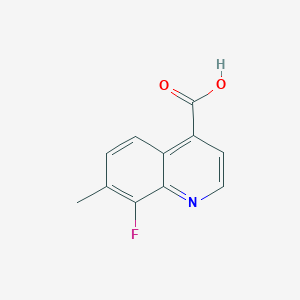
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
